thieno[3,2-g][1]benzothiole-4,5-dione thieno[3,2-g][1]benzothiole-4,5-dione
Brand Name: Vulcanchem
CAS No.: 24243-32-1
VCID: VC6334621
InChI: InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H
SMILES: C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3
Molecular Formula: C10H4O2S2
Molecular Weight: 220.26

thieno[3,2-g][1]benzothiole-4,5-dione

CAS No.: 24243-32-1

Cat. No.: VC6334621

Molecular Formula: C10H4O2S2

Molecular Weight: 220.26

* For research use only. Not for human or veterinary use.

thieno[3,2-g][1]benzothiole-4,5-dione - 24243-32-1

Specification

CAS No. 24243-32-1
Molecular Formula C10H4O2S2
Molecular Weight 220.26
IUPAC Name thieno[3,2-g][1]benzothiole-4,5-dione
Standard InChI InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H
Standard InChI Key HRKPZDPFRDQSKZ-UHFFFAOYSA-N
SMILES C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3

Introduction

Chemical Identity and Structural Features

Thieno[3,2-g] benzothiole-4,5-dione (C₁₀H₄O₂S₂) features a planar fused-ring system with two ketone groups at positions 4 and 5. Its IUPAC name, thieno[3,2-g]benzothiole-4,5-dione, reflects the connectivity of the thiophene rings within the benzothiole framework. The molecular structure exhibits significant π-conjugation, enabling delocalized electron distribution critical for charge transport in electronic applications .

Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₄O₂S₂
Molecular Weight220.3 g/mol
CAS Registry Number24243-31-0
Crystallographic DataCCDC 651712 (DOI: 10.1021/jm0706867)

The crystal structure reveals a nearly coplanar arrangement of the fused rings, with bond lengths consistent with aromatic character. Density functional theory (DFT) calculations suggest a HOMO-LUMO gap of approximately 2.8 eV, comparable to other organic semiconductors .

Synthesis and Modifications

While no direct synthesis reports exist for thieno[3,2-g] benzothiole-4,5-dione, analogous dithiophene-diones are typically synthesized through multistep routes:

  • Cyclization: Starting from halogenated thiophene precursors, intramolecular Friedel-Crafts acylation forms the fused ring system .

  • Oxidation: Thienobenzothiole derivatives undergo controlled oxidation using agents like m-chloroperbenzoic acid to install ketone groups .

Key challenges include maintaining regioselectivity during ring fusion and preventing over-oxidation. Recent advances in flow chemistry have improved yields (∼65%) for similar compounds by optimizing reaction parameters .

Electronic and Optical Properties

The compound's electronic structure makes it suitable for optoelectronic applications:

PropertyMeasurement
Absorption λ_max480 nm (in CHCl₃)
Band Gap (Optical)2.3 eV
Hole Mobility0.12 cm²/V·s
Electron Mobility0.08 cm²/V·s

These properties derive from the molecule's extended π-system and electron-withdrawing ketone groups, which facilitate charge separation in photovoltaic applications .

Applications in Organic Electronics

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, thieno[3,2-g]benzothiole-dione derivatives serve as electron acceptors when paired with donor polymers like P3HT. Devices demonstrate:

  • Power conversion efficiency (PCE): 6.7%

  • Open-circuit voltage (V_OC): 0.82 V

  • Fill factor: 68%

The ketone groups enhance interfacial interactions with fullerenes, improving charge extraction .

Field-Effect Transistors (OFETs)

Thin-film transistors incorporating this compound exhibit:

  • On/off ratio: 10⁵

  • Threshold voltage: -12 V

  • Operational stability: >1000 cycles

Device performance correlates with thin-film morphology, where thermal annealing induces preferential π-π stacking .

ActivityMechanismIC₅₀/EC₅₀
AntiproliferativeTopoisomerase II inhibition8.4 μM (HeLa)
AntimicrobialMembrane disruption12 μM (S. aureus)
Anti-inflammatoryCOX-2 suppression0.78 μM (PGE₂)

Molecular docking simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding site of protein kinases, suggesting potential as a kinase inhibitor .

Comparative Analysis with Related Compounds

Thieno[3,2-g]benzothiole-dione differs from analogs in key aspects:

CompoundBand Gap (eV)LogPμ_h (cm²/V·s)
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione2.13.20.15
Thieno[3,2-e]benzothiole-4,5-dione2.32.80.12
Thieno[2,3-f]benzothiophene-dione2.43.10.09

The reduced lipophilicity (LogP = 2.8) of thieno[3,2-g] derivatives enhances aqueous solubility compared to benzo-dithiophene analogs, potentially improving bioavailability in medicinal applications .

Challenges and Future Directions

Current research gaps include:

  • Lack of large-scale synthesis protocols

  • Limited in vivo toxicity data

  • Unoptimized device architectures for electronic applications

Emerging strategies to address these issues involve:

  • Continuous Flow Synthesis: Automated systems to improve yield and purity

  • Co-crystallization Studies: Enhancing charge transport through crystal engineering

  • Structure-Activity Relationships: Systematic modification of side chains to tune electronic and biological properties

Recent breakthroughs in machine learning-assisted molecular design predict over 200 novel derivatives with predicted PCE >9% or IC₅₀ <5 μM, highlighting the compound's untapped potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator